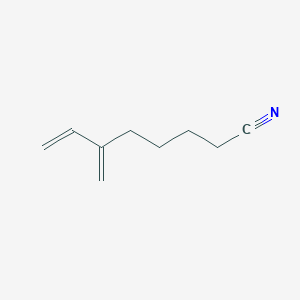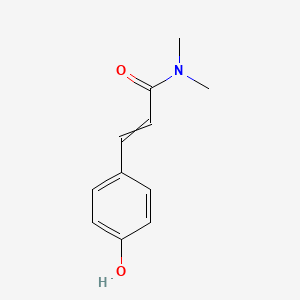
3-(4-Hydroxyphenyl)-N,N-dimethylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Hydroxyphenyl)-N,N-dimethylprop-2-enamide is an organic compound characterized by the presence of a hydroxyphenyl group attached to a dimethylprop-2-enamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyphenyl)-N,N-dimethylprop-2-enamide typically involves the reaction of 4-hydroxybenzaldehyde with N,N-dimethylprop-2-enamide under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Hydroxyphenyl)-N,N-dimethylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, alcohols, amines, and various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-Hydroxyphenyl)-N,N-dimethylprop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 3-(4-Hydroxyphenyl)-N,N-dimethylprop-2-enamide involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Hydroxyphenyl)propanoic acid: This compound shares the hydroxyphenyl group but has a different functional group attached to the propanoic acid moiety.
4-Hydroxyphenylacetate: Similar in structure but with an acetate group instead of the dimethylprop-2-enamide moiety.
Uniqueness
3-(4-Hydroxyphenyl)-N,N-dimethylprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
194940-11-9 |
|---|---|
Molekularformel |
C11H13NO2 |
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
3-(4-hydroxyphenyl)-N,N-dimethylprop-2-enamide |
InChI |
InChI=1S/C11H13NO2/c1-12(2)11(14)8-5-9-3-6-10(13)7-4-9/h3-8,13H,1-2H3 |
InChI-Schlüssel |
GAKOQTVWODHORS-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C=CC1=CC=C(C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


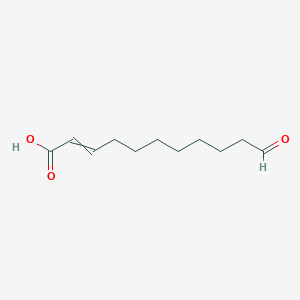


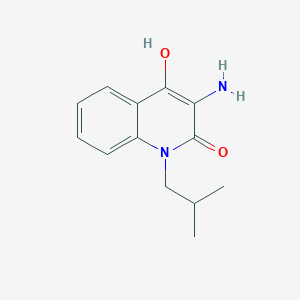

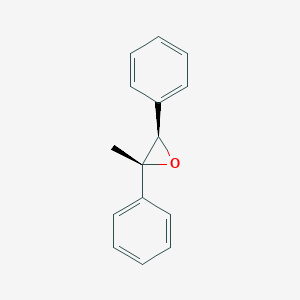

![2-(1-Ethenylcyclohexyl)-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B12561377.png)
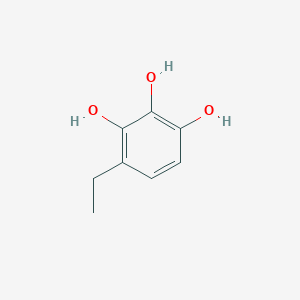
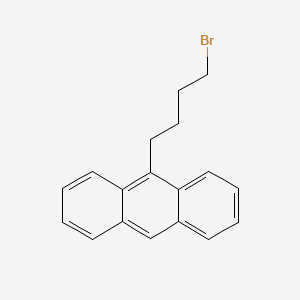

![Methanesulfonic acid--2-[4-(trifluoromethoxy)phenoxy]ethan-1-ol (1/1)](/img/structure/B12561415.png)
